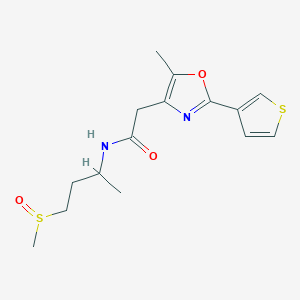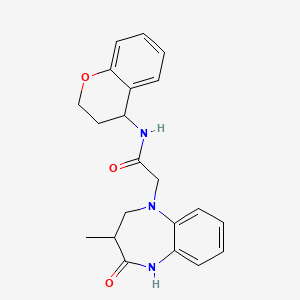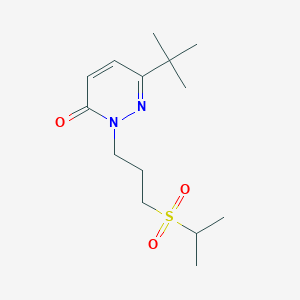
4-Methyl-1-(3-propan-2-ylsulfonylpropyl)pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(3-propan-2-ylsulfonylpropyl)pyridin-2-one is a compound belonging to the pyridine family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
The synthesis of 4-Methyl-1-(3-propan-2-ylsulfonylpropyl)pyridin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpyridin-2-one with 3-propan-2-ylsulfonylpropyl bromide under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
4-Methyl-1-(3-propan-2-ylsulfonylpropyl)pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Methyl-1-(3-propan-2-ylsulfonylpropyl)pyridin-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex pyridine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(3-propan-2-ylsulfonylpropyl)pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in microbial growth and replication. This binding can inhibit the activity of these enzymes or receptors, leading to the suppression of microbial growth and infection .
Properties
IUPAC Name |
4-methyl-1-(3-propan-2-ylsulfonylpropyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-10(2)17(15,16)8-4-6-13-7-5-11(3)9-12(13)14/h5,7,9-10H,4,6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGWMMIUKZCUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=C1)CCCS(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[2-[5-(Methoxymethyl)furan-2-yl]pyrrolidin-1-yl]methyl]-1-methyltriazole](/img/structure/B6969924.png)
![N-butyl-2-[4-(3-methyl-6-oxopiperidine-3-carbonyl)piperazin-1-yl]acetamide](/img/structure/B6969936.png)
![N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-(oxolan-2-yl)ethanamine](/img/structure/B6969938.png)
![3-cyano-4-fluoro-N-methyl-N-[2-(oxan-4-yl)ethyl]benzenesulfonamide](/img/structure/B6969944.png)


![N,4-dimethyl-3-[[3-(3-methylpyridin-2-yl)cyclohexyl]amino]benzamide](/img/structure/B6969967.png)
![N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethanamine](/img/structure/B6969975.png)
![(3-Methoxy-4-methylphenyl)-[4-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6969981.png)
![4-[2-[(2-Amino-6-chloropyrimidin-4-yl)-methylamino]propyl]phenol](/img/structure/B6969998.png)

![4-[(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)methylamino]benzonitrile](/img/structure/B6970008.png)
![tert-butyl (3aS,6aR)-2-(3-hydroxypyridine-2-carbonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B6970013.png)
![1-Ethyl-4-[5-[[[ethyl(methyl)sulfamoyl]amino]methyl]pyridin-2-yl]piperazine](/img/structure/B6970018.png)
